3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8FNO4S2 and a molecular weight of 301.32 g/mol . It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group attached to a 4-fluorophenyl ring
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiophene derivative with a suitable sulfonamide reagent under appropriate conditions.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-fluorophenyl group and a palladium catalyst.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfamoyl group to an amine.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s sulfamoyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine may affect its reactivity and biological activity.
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid: This compound has a methyl group on the phenyl ring, which can influence its chemical properties and interactions with biological targets.
3-[(4-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid: The nitro group on the phenyl ring can significantly alter the compound’s electronic properties and reactivity compared to the fluorine-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKISMOGRQMUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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